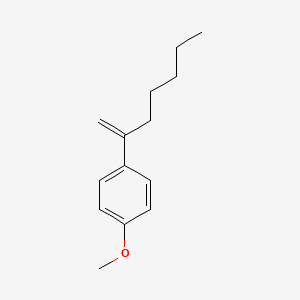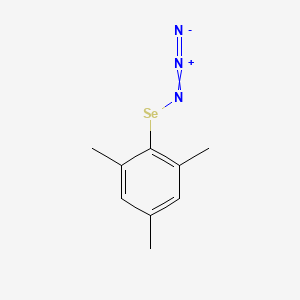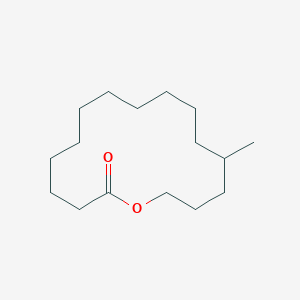
13-Methyl-1-oxacyclohexadecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Methyl-1-oxacyclohexadecan-2-one is a chemical compound with the molecular formula C16H30O2. It is a lactone, which is a cyclic ester, and is known for its unique structure and properties. This compound is also referred to as a macrocyclic lactone due to its large ring size.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-Methyl-1-oxacyclohexadecan-2-one typically involves the cyclization of a hydroxy acid. One common method is the lactonization of 13-methyl-1-hydroxyhexadecanoic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, which acts as a catalyst to promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through large-scale lactonization processes. These processes often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
13-Methyl-1-oxacyclohexadecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the lactone under basic or acidic conditions.
Major Products
Oxidation: The major product is 13-methyl-1-hydroxyhexadecanoic acid.
Reduction: The major product is 13-methyl-1,16-hexadecanediol.
Substitution: The products vary depending on the nucleophile used, resulting in different esters or amides.
科学的研究の応用
13-Methyl-1-oxacyclohexadecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a model compound in studies of lactone chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the fragrance industry as a component of perfumes and as a flavoring agent in food products.
作用機序
The mechanism of action of 13-Methyl-1-oxacyclohexadecan-2-one involves its interaction with specific molecular targets. As a lactone, it can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Cyclopentadecanolide: Another macrocyclic lactone with a similar structure but without the methyl group.
Exaltolide: A lactone with a similar ring size but different substituents.
Muskalactone: A related compound with a similar lactone structure.
Uniqueness
13-Methyl-1-oxacyclohexadecan-2-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its physical properties, such as melting point and solubility, as well as its interactions with other molecules.
特性
CAS番号 |
112405-42-2 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC名 |
13-methyl-oxacyclohexadecan-2-one |
InChI |
InChI=1S/C16H30O2/c1-15-11-8-6-4-2-3-5-7-9-13-16(17)18-14-10-12-15/h15H,2-14H2,1H3 |
InChIキー |
IHNLMZYMXGPEQO-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCCCCCCCC(=O)OCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide](/img/structure/B14314141.png)
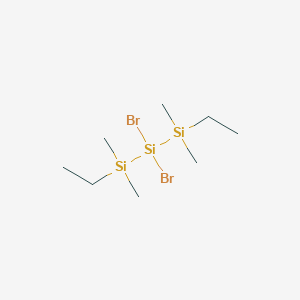
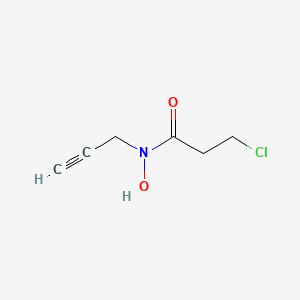
![4-{1-[1-(4-Methoxy-3-methyl-4-oxobutyl)-1,4a,5-trimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl]ethoxy}-4-oxobutanoate](/img/structure/B14314149.png)
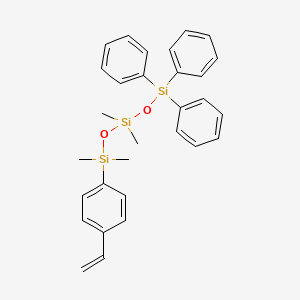

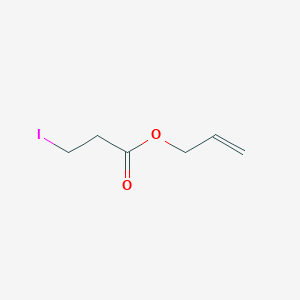
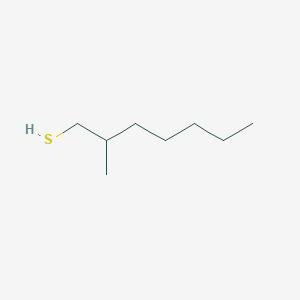

![9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B14314179.png)
![2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile](/img/structure/B14314181.png)
